molecular formula C6H11NO4 B8372624 3-[(Methoxycarbonyl)amino]butanoic acid

3-[(Methoxycarbonyl)amino]butanoic acid

Cat. No. B8372624
M. Wt: 161.16 g/mol
InChI Key: BNWHTIOHOWVWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481732B2

Procedure details

Methyl chloroformate (0.071 mL, 0.91 mmol) was added to a solution of ethyl 3-aminobutanoate (0.10 g, 0.76 mmol) (Aldrich, Cat. #E10556) and triethylamine (0.16 mL, 1.1 mmol) in tetrahydrofuran (2.0 mL) at r.t. After stirring at r.t. for 30 min, the mixture was diluted with water, and extracted with ethyl acetate (3×10 mL). The combined organic layers were dried over MgSO4, filtered and concentrated under reduced pressure. The residue was dissolved in methanol (3.0 mL) and water (1.0 mL). To the solution was added lithium hydroxide monohydrate (0.049 g, 1.2 mmol). The reaction mixture was stirred at r.t. overnight. The mixture was adjusted to pH=2 with aqueous HCl, and extracted with ethyl acetate (3×10 mL). The combined organic layers were dried over MgSO4, filtered and concentrated to afford the desired product.
Quantity
0.071 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.049 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH3:5])=[O:3].[NH2:6][CH:7]([CH3:14])[CH2:8][C:9]([O:11]CC)=[O:10].C(N(CC)CC)C.O.[OH-].[Li+].Cl>O1CCCC1.O>[CH3:5][O:4][C:2]([NH:6][CH:7]([CH3:14])[CH2:8][C:9]([OH:11])=[O:10])=[O:3] |f:3.4.5|

Inputs

Step One
Name
Quantity
0.071 mL
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
0.1 g
Type
reactant
Smiles
NC(CC(=O)OCC)C
Name
Quantity
0.16 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.049 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at r.t. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (3.0 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at r.t. overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)NC(CC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.